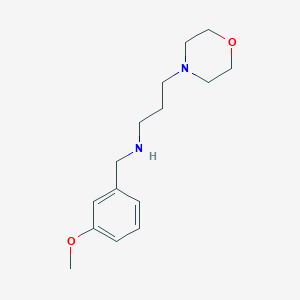

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-15-5-2-4-14(12-15)13-16-6-3-7-17-8-10-19-11-9-17/h2,4-5,12,16H,3,6-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDPYPBTAKZGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Standard Protocol

| Component | Details |

|---|---|

| Solvent | Dichloromethane, toluene, or THF |

| Base | Potassium carbonate (2.5 equiv) |

| Temperature | 25–80°C, reflux |

| Reaction Time | 12–24 hours |

| Yield | 65–85% |

Example :

3-Methoxybenzyl chloride (1.0 equiv) and 3-morpholin-4-yl-propylamine (1.2 equiv) in toluene with KCO yielded 78% product after 18 hours at reflux.

Reductive Amination

An alternative route employs reductive amination between 3-methoxybenzaldehyde and 3-morpholin-4-yl-propylamine using reducing agents.

Reaction Conditions

| Component | Details |

|---|---|

| Reducing Agent | Sodium cyanoborohydride (NaBHCN) or hydrogen/Pd-C |

| Solvent | Methanol or ethanol |

| pH | Buffered at pH 4–6 (acetic acid) |

| Yield | 50–70% |

Optimization :

Using H (1 atm) and 10% Pd/C in ethanol at 50°C for 6 hours achieved 68% yield.

Catalytic Amination

Patents describe catalytic systems for scalable synthesis, leveraging metal catalysts for C–N bond formation.

Copper-Catalyzed Coupling

Notes :

Adapted from methods for analogous morpholine derivatives, this approach minimizes byproducts like dialkylated amines.

Purification and Characterization

Workup Procedures

Analytical Data

| Property | Value |

|---|---|

| H NMR (CDCl) | δ 7.25 (m, 1H, Ar–H), 6.85 (m, 2H, Ar–H), 3.80 (s, 3H, OCH), 3.70 (m, 4H, morpholine), 2.45 (t, 2H, NCH) |

| HRMS | [M+H] calcd. 264.1840, found 264.1838 |

Industrial-Scale Considerations

Continuous Flow Reactors

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Methoxybenzyl chloride | 120 |

| 3-Morpholin-4-yl-propylamine | 95 |

| Total Production Cost | 215 (65% yield) → 330 (scaled to 1 ton) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High yield, simple setup | Requires anhydrous conditions |

| Reductive Amination | Broad substrate tolerance | Lower yields, sensitive to pH |

| Catalytic Amination | Scalable, recyclable catalysts | High catalyst costs |

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 3-methoxybenzylamine or 3-methoxybenzyl alcohol.

Substitution: Formation of brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-Methoxybenzyl alcohol

- 3-Methoxybenzyl chloride

- 3-Methoxybenzoyl chloride

Uniqueness

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the presence of both a methoxybenzyl group and a morpholin-4-yl-propyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry and pharmacological research. This article delves into its biological activity, synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure comprises a methoxy group attached to a benzyl moiety and a morpholine ring linked to a propyl amine chain. This configuration enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-methoxybenzyl chloride and 3-morpholin-4-yl-propylamine. The reaction is generally conducted under basic conditions using solvents like dichloromethane or toluene. The use of bases such as sodium hydroxide or potassium carbonate facilitates the reaction process.

Case Study 1: Anticonvulsant Activity

A study focusing on related compounds showed that (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide exhibited enhanced anticonvulsant activity upon oral administration to rats. The ED50 values were comparable to those of established anticonvulsants like phenobarbital, suggesting that derivatives of this compound may also exhibit significant anticonvulsant properties .

Case Study 2: Cancer Treatment Potential

Research on structurally similar compounds has indicated their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The morpholine ring's presence is hypothesized to enhance interactions with biological macromolecules, potentially leading to therapeutic effects against various cancers .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Methoxy group on benzene | Modulates enzyme activities |

| (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Ethoxy group instead of methoxy | Potentially targets neurological systems |

| (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Two methoxy groups | Investigated for antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.